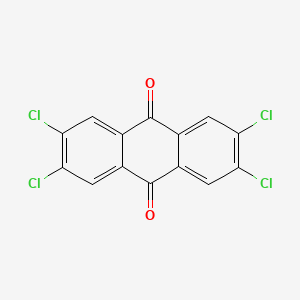
9,10-Anthracenedione, 2,3,6,7-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 2,3,6,7-tetrachloro- is an organic compound with the molecular formula C14H4Cl4O2. It is a derivative of anthraquinone, where four chlorine atoms are substituted at the 2, 3, 6, and 7 positions of the anthracene ring. This compound is known for its distinctive chemical properties and applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- typically involves the chlorination of anthraquinone. One common method is the direct chlorination of anthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The chlorination reaction is carefully monitored, and the product is purified through recrystallization or other separation techniques to obtain high-purity 9,10-Anthracenedione, 2,3,6,7-tetrachloro- .
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized anthraquinone derivatives .
科学的研究の応用
9,10-Anthracenedione, 2,3,6,7-tetrachloro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
作用機序
The mechanism of action of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: The parent compound without chlorine substitutions.
1,4,5,8-Tetrachloroanthraquinone: Another chlorinated derivative with chlorine atoms at different positions.
2,3,6,7-Tetramethoxy-9,10-anthraquinone: A methoxy-substituted derivative.
Uniqueness
9,10-Anthracenedione, 2,3,6,7-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
15062-66-5 |
|---|---|
分子式 |
C14H4Cl4O2 |
分子量 |
346.0 g/mol |
IUPAC名 |
2,3,6,7-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
InChIキー |
BCMITYXXUHCICI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
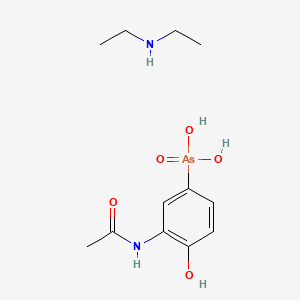
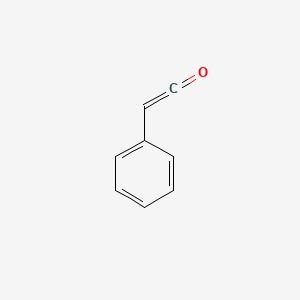
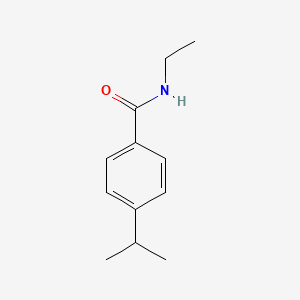
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)

![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)

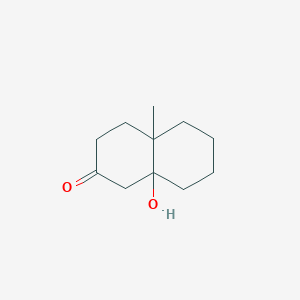

![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
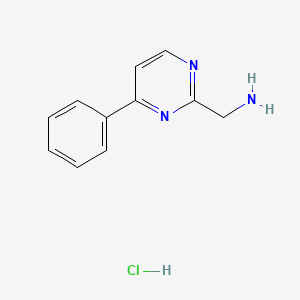
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
